molecular formula C11H12O4 B8353121 (4-Formyl-2-methyl-phenoxy)-acetic acid methyl ester

(4-Formyl-2-methyl-phenoxy)-acetic acid methyl ester

Cat. No. B8353121
M. Wt: 208.21 g/mol
InChI Key: QXXIHGHDXQSZJG-UHFFFAOYSA-N
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Patent
US07820705B2

Procedure details

4-Hydroxy-3-methyl-benzaldehyde 52 (0.50 g, 3.67 mmol) is dissolved in 10 mL acetonitrile. Cesium carbonate (2.07 g, 6.35 mmol) and methyl bromoacetate (0.40 mL, 4.35 mmol) are added and the suspension is vigorously stirred at room temperature overnight. The suspension is poured into 1N aqueous HCl and extracted with EtOAc. Drying over MgSO4, filtration and concentration yielded (4-formyl-2-methyl-phenoxy)-acetic acid methyl ester 53: 1H-NMR (400 MHz, CDCl3) δ=9.86 (s, 1H), 7.71 (d, J=1.6 Hz, 1H), 7.68 (dd, J=8.4, 1.6 Hz, 1H), 6.77 (d, J=8.4 Hz, 1H), 4.75 (s, 2H), 3.81 (s, 3H), 2.34 (s, 3H). MS calculated for C11H13O4 (M+H+) 209.0, found 209.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].Cl>C(#N)C>[CH3:22][O:21][C:19](=[O:20])[CH2:18][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Cesium carbonate
Quantity
2.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is vigorously stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4, filtration and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(COC1=C(C=C(C=C1)C=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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